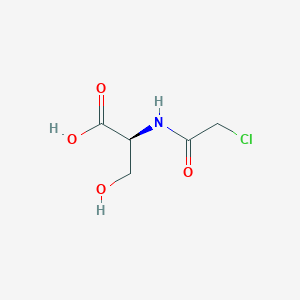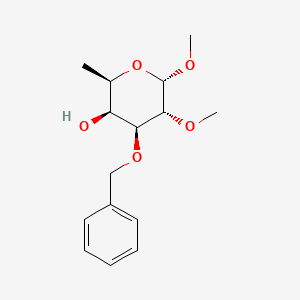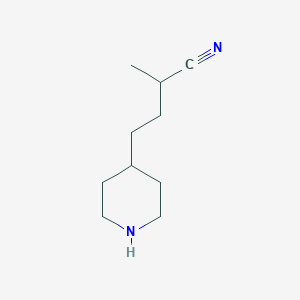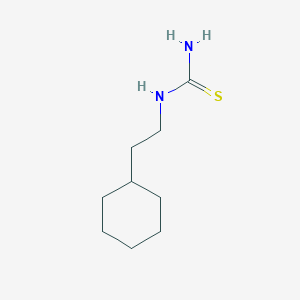
(2-Cyclohexyl-ethyl)-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexyl-ethyl)-thiourea is an organic compound that features a thiourea functional group attached to a cyclohexyl-ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-ethyl)-thiourea typically involves the reaction of 2-cyclohexyl-ethylamine with thiourea. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexyl-ethyl)-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
(2-Cyclohexyl-ethyl)-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (2-Cyclohexyl-ethyl)-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexyl-ethylamine: A precursor in the synthesis of (2-Cyclohexyl-ethyl)-thiourea.
Cyclohexylthiourea: A structurally similar compound with different substituents on the thiourea group.
Ethylthiourea: Another thiourea derivative with a simpler alkyl group.
Uniqueness
This compound is unique due to its specific cyclohexyl-ethyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H18N2S |
|---|---|
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
2-cyclohexylethylthiourea |
InChI |
InChI=1S/C9H18N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H3,10,11,12) |
Clé InChI |
NAMLNQPUXRHKHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
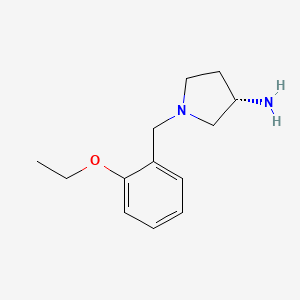
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
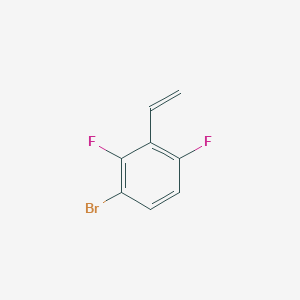
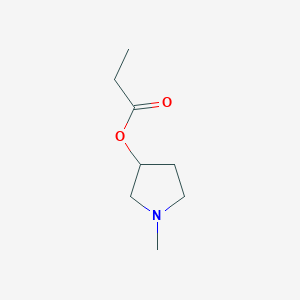
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
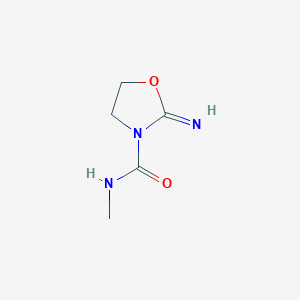
![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
